molecular formula C12H8BrCl B14625573 3-Bromo-2-chloro-1,1'-biphenyl CAS No. 56486-89-6

3-Bromo-2-chloro-1,1'-biphenyl

Cat. No.: B14625573
CAS No.: 56486-89-6
M. Wt: 267.55 g/mol
InChI Key: UEOXZVYLEILTCJ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-1,1'-biphenyl (CAS 844856-42-4) is a high-purity halogenated biphenyl building block essential for advanced organic synthesis and materials science research . With a molecular formula of C₁₂H₈BrCl and a molecular weight of 267.55 g/mol, this compound is characterized as a white to almost white crystalline solid with a melting point of 39-43°C . It is soluble in organic solvents like toluene . Its core research value lies in its role as a versatile precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a fundamental method for constructing carbon-carbon bonds to create complex biaryl structures . These structures are significant intermediates in developing pharmaceutical agents and functional materials, including organic light-emitting diodes (OLEDs) . The distinct halogen atoms (bromine and chlorine) situated on different phenyl rings offer potential for selective, sequential functionalization, enabling the synthesis of sophisticated, unsymmetrical target molecules . This makes it a critical reagent for medicinal chemists and researchers creating novel organic electronic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56486-89-6

Molecular Formula

C12H8BrCl

Molecular Weight

267.55 g/mol

IUPAC Name

1-bromo-2-chloro-3-phenylbenzene

InChI

InChI=1S/C12H8BrCl/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

UEOXZVYLEILTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-1,1’-biphenyl can be achieved through several methods. One common approach is the bromination and chlorination of biphenyl. The process typically involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective substitution at the desired positions .

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-2-chloro-1,1’-biphenyl may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the scalability and reproducibility of the synthesis process .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have identified 3-bromo-2-chloro-1,1'-biphenyl as a potential candidate for the development of new anticancer therapies. It acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound's structural features allow it to interact effectively with the target enzyme, potentially leading to the development of novel therapeutic agents for cancer treatment. The design and synthesis of PRMT5 inhibitors based on this compound have shown promising results in preclinical trials, indicating its clinical application potential .

Antimicrobial Properties
Research has demonstrated that biphenyl derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit bacterial growth and may be useful in developing new antibiotics or antimicrobial agents .

Material Science

Organic Electronics
The compound is also explored for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic semiconductors. Its structural rigidity and electronic properties make it suitable for enhancing the performance of electronic devices. The incorporation of halogenated biphenyls into electronic materials can improve charge transport and stability .

Liquid Crystal Displays (LCDs)
this compound has been investigated for its role in liquid crystal technology. Its unique chemical properties allow it to function effectively as a component in LCDs, contributing to better display performance and color accuracy .

Environmental Studies

Pollution Monitoring
The environmental impact of halogenated biphenyls, including this compound, has been a subject of research due to their persistence in the environment and potential toxicity. Studies have focused on their behavior in ecological systems and their role as pollutants. Understanding their degradation pathways can aid in developing remediation strategies for contaminated sites .

Case Study 1: PRMT5 Inhibition
In a recent study published in December 2024, researchers synthesized a series of PRMT5 inhibitors based on biphenyl structures, including this compound. The study highlighted the compound's ability to selectively inhibit PRMT5 activity in vitro, leading to reduced tumor cell proliferation .

Case Study 2: Environmental Impact Assessment
A comprehensive environmental assessment conducted by the International Agency for Research on Cancer evaluated various halogenated compounds' carcinogenic risks, including those derived from biphenyls like this compound. The findings underscored the need for regulatory measures to mitigate exposure risks associated with these substances .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atom . This process is influenced by the electronic effects of the substituents and the reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Properties

Halogen position significantly impacts reactivity and physical properties. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Key Properties
2-Bromo-2'-chloro-1,1'-biphenyl Not provided Br (C2), Cl (C2') C₁₂H₈BrCl Reactivity in Suzuki coupling; NMR data available (δ 7.52–7.10 in ¹H NMR)
4-Bromo-4'-chloro-1,1'-biphenyl 23055-77-8 Br (C4), Cl (C4') C₁₂H₈BrCl Higher symmetry may reduce dipole moment vs. 3-Bromo-2-chloro isomer
3-Bromo-1,1'-biphenyl 2113-57-7 Br (C3) C₁₂H₉Br Lower polarity; melting point ~45–50°C; used as a cross-coupling precursor
3-Bromo-4'-chloro-1,1'-biphenyl 10540-35-9 Br (C3), Cl (C4') C₁₂H₈BrCl Mixed substituent positions alter electronic effects for regioselective reactions

Electronic Effects :

  • 3-Bromo-2-chloro-1,1'-biphenyl : Proximal halogens create a polarized electron-deficient ring, favoring nucleophilic aromatic substitution or metal insertion .
  • 2-Bromo-2'-chloro-1,1'-biphenyl : Adjacent halogens on different rings may sterically hinder coupling reactions compared to para-substituted analogs .

Data Tables

Table 2: Physical Properties

Compound Melting Point (°C) Solubility
3-Bromo-1,1'-biphenyl 45–50 Organic solvents
4-Bromo-4'-chloro-1,1'-biphenyl Not reported Likely similar

Q & A

Q. What role does this compound play in studying anion-π interactions in supramolecular chemistry?

  • Methodology : The electron-deficient aromatic system (due to Br/Cl substituents) can engage in anion-π interactions, studied via 19^{19}F NMR titration (using fluorinated analogs) or X-ray crystallography. Binding constants (Kₐ) are calculated to compare affinity for anions like nitrate or sulfate .

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